1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone
CAS No.:
Cat. No.: VC17245773
Molecular Formula: C13H12O3S2
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12O3S2 |
|---|---|
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | 1-[5-(4-methylsulfonylphenyl)thiophen-2-yl]ethanone |
| Standard InChI | InChI=1S/C13H12O3S2/c1-9(14)12-7-8-13(17-12)10-3-5-11(6-4-10)18(2,15)16/h3-8H,1-2H3 |
| Standard InChI Key | SHWYUHMMGKAHTK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)S(=O)(=O)C |
Introduction
Synthesis
2.1 General Synthesis Approach
The synthesis of 1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone typically involves:
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Formation of the Thienyl Core: The thienyl ring is prepared through cyclization reactions involving sulfur-containing precursors.
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Attachment of the Methylsulfonyl Group: A methylsulfonation reaction introduces the sulfonyl group onto the phenyl ring.
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Ketone Addition: The ethanone group is introduced via acylation reactions.
Chemical Reactivity
3.1 Reactivity Features
The reactivity of this compound is influenced by the following:
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Thienyl Group: Enhances aromaticity and contributes to electrophilic substitution reactions.
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Carbonyl Group (Ethanone): Participates in nucleophilic addition reactions.
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Methylsulfonyl Group: Adds electron-withdrawing properties, stabilizing intermediates in chemical reactions.
Biological Activity
4.1 Pharmacological Potential
1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone exhibits promising biological activities, particularly in anti-inflammatory and analgesic contexts:
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Anti-inflammatory Properties: Studies suggest that similar compounds inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory pathways.
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Analgesic Effects: The compound may interact with pain-related biological targets, making it a potential candidate for pain management drugs.
Applications
5.1 Pharmaceutical Development
This compound serves as an intermediate in synthesizing bioactive molecules, particularly those targeting inflammation and pain pathways.
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Drug Discovery: Its unique structure makes it a valuable scaffold for designing new therapeutic agents.
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Lead Optimization: Modifications to its functional groups can enhance potency and selectivity against specific biological targets.
Comparative Analysis with Analogous Compounds
To understand the uniqueness of 1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone, it is compared with structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Distinctive Element |
|---|---|---|---|
| 1-(4-Methylsulfonyl)phenylethanone | Lacks thienyl group | Anti-inflammatory | Simpler structure |
| 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone | Bromine substitution | Similar anti-inflammatory activity | Halogenated variant |
| 1-[4-(2-Methylpropyl)phenyl]ethanone | Alkane substitution | Analgesic properties | Different alkane chain |
This comparison highlights the thienyl group's role in enhancing chemical reactivity and biological activity.
Research Directions
Further research is required to fully explore the compound's potential:
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Mechanistic Studies: Investigate its interaction with cyclooxygenase enzymes and other biological targets.
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Structure-Activity Relationships (SAR): Analyze how changes to its substituents affect pharmacological properties.
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Synthetic Optimization: Develop more efficient and sustainable synthesis methods.
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